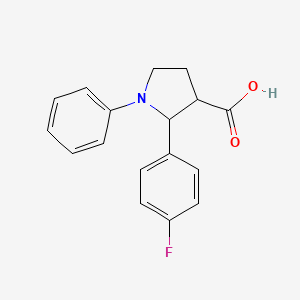![molecular formula C9H7Cl2N3O B13096755 2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a methyl group attached to the triazole ring, making it a unique and interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone typically involves the reaction of 5-methyl-1H-benzo[d][1,2,3]triazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and quality of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amides, while oxidation can produce ketones or carboxylic acids .
科学的研究の応用
2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways or inhibiting key proteins involved in cell proliferation .
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone: Lacks the methyl group, which may affect its reactivity and biological activity.
2,2-Dichloro-1-(5-methyl-1H-imidazol-1-yl)ethanone: Contains an imidazole ring instead of a triazole ring, leading to different chemical and biological properties.
2,2-Dichloro-1-(5-methyl-1H-pyrazol-1-yl)ethanone: Contains a pyrazole ring, which may result in different reactivity and applications.
Uniqueness
The presence of the 5-methyl-1H-benzo[d][1,2,3]triazole moiety in 2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone imparts unique chemical and biological properties to the compound. This structural feature may enhance its stability, reactivity, and potential for various applications compared to similar compounds .
特性
分子式 |
C9H7Cl2N3O |
|---|---|
分子量 |
244.07 g/mol |
IUPAC名 |
2,2-dichloro-1-(5-methylbenzotriazol-1-yl)ethanone |
InChI |
InChI=1S/C9H7Cl2N3O/c1-5-2-3-7-6(4-5)12-13-14(7)9(15)8(10)11/h2-4,8H,1H3 |
InChIキー |
NOSAYGMBZVSPIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(N=N2)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


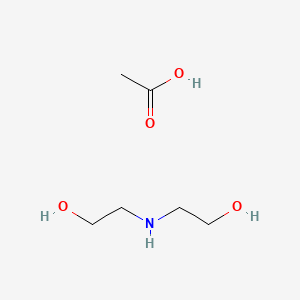
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
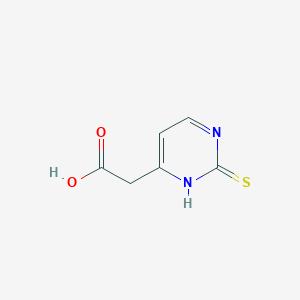

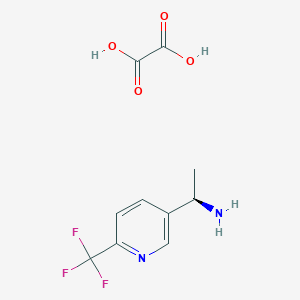

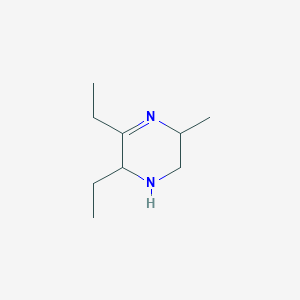
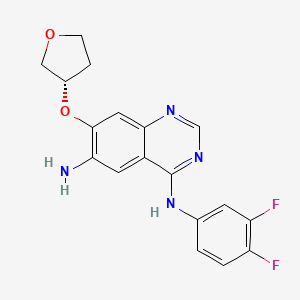
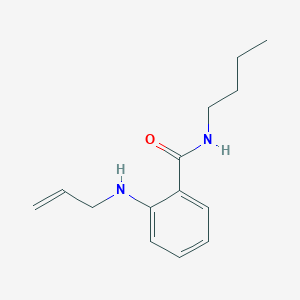
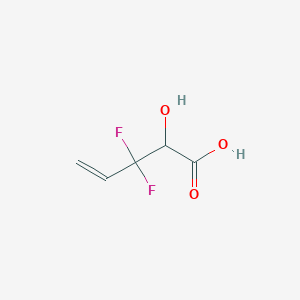
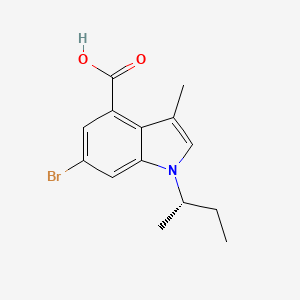

![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
